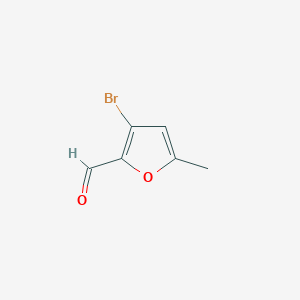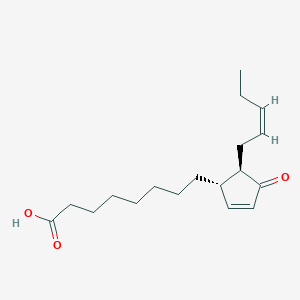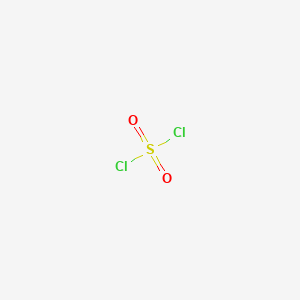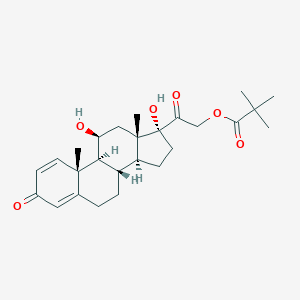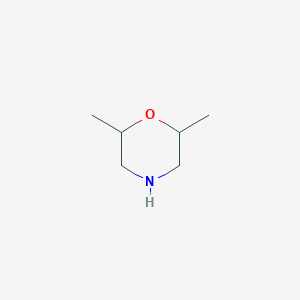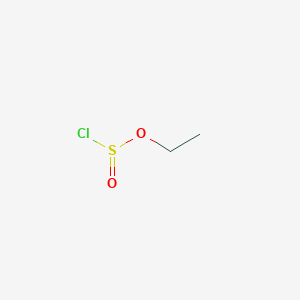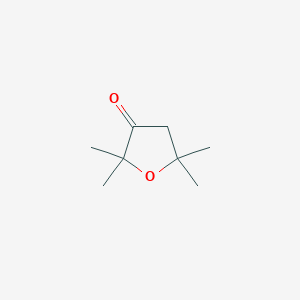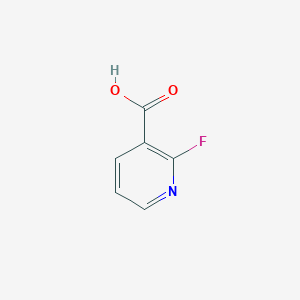
2-Fluoronicotinic acid
Übersicht
Beschreibung
2-Fluoronicotinic acid is an organic compound with the chemical formula C6H4FNO2. It is a derivative of nicotinic acid, where one hydrogen atom in the pyridine ring is replaced by a fluorine atom. This compound appears as a white crystalline solid and is stable at ambient temperature . It is known for its solubility in water and its weak acidic nature, allowing it to form salts with metals .
Wissenschaftliche Forschungsanwendungen
Safety and Hazards
Vorbereitungsmethoden
2-Fluoronicotinic acid can be synthesized through various methods. One common synthetic route involves the fluorination of nicotinic acid. This process typically uses fluorinating agents such as hydrogen fluoride or trifluoroacetic acid under acidic conditions . The reaction conditions often include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction .
In industrial settings, the production of this compound may involve more automated and scalable processes. For instance, the use of solid-phase extraction and automated synthesizers can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
2-Fluoronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group in this compound can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coordination Chemistry: This compound can form coordination complexes with metals, which are useful in catalysis and material science.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced products .
Wirkmechanismus
The mechanism of action of 2-Fluoronicotinic acid involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. For instance, in PET imaging, the radiolabeled derivative of this compound binds to specific proteins or receptors, allowing for the visualization of biological processes .
Vergleich Mit ähnlichen Verbindungen
2-Fluoronicotinic acid can be compared with other fluorinated pyridine derivatives, such as:
2-Fluoropyridine: This compound has a similar structure but lacks the carboxylic acid group, making it less versatile in forming coordination complexes.
3-Fluoronicotinic acid: This isomer has the fluorine atom at a different position on the pyridine ring, which can influence its reactivity and applications.
2-Chloronicotinic acid: This compound has a chlorine atom instead of fluorine, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and carboxylic acid groups, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
2-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLVHTWJGWNRBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192541 | |
| Record name | 2-Fluoronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393-55-5 | |
| Record name | 2-Fluoronicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=393-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoronicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 393-55-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluoronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoronicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Fluoronicotinic acid interact with its biological target and what are the downstream effects?
A1: this compound acts as an inhibitor of the enzyme Nicotinate Phosphoribosyltransferase (NAPRT) []. This enzyme is involved in the biosynthesis of NAD+ from Nicotinic acid. By inhibiting NAPRT, this compound disrupts the NAD+ biosynthetic pathway. This disruption is particularly significant in cancer cells, which are highly reliant on NAD+ for survival and proliferation. Consequently, this compound has been shown to decrease viability and intracellular NAD+ levels in cancer cells, particularly when used in combination with NAMPT inhibitors like FK866 [].
Q2: What is the structural characterization of this compound?
A2: While the provided abstracts don't detail spectroscopic data, we can confirm the following:
- Crystal Structure: A related compound, 5-bromo-2-fluoronicotinic acid monohydrate, has its crystal structure determined as orthorhombic, P212121 []. This suggests this compound may also adopt a similar crystalline form.
Q3: Can you elaborate on the substrate specificity of enzymes involved in the biosynthetic pathway where this compound plays a role?
A3: Research focusing on viridogrisein biosynthesis sheds light on substrate specificity within this pathway. The enzyme SgvD1, involved in activating 3-hydroxypicolinic acid, a precursor to viridogrisein, exhibits strict substrate specificity []. Feeding experiments with various 3-hydroxypicolinic acid analogs, including substitutions at the 2nd position (like this compound), did not yield any new viridogrisein analogs []. This highlights the precise structural requirements of enzymes within this pathway and suggests that substitutions at the 2nd position are not tolerated.
Q4: Are there any known computational studies or models related to this compound and its activity?
A4: While the provided abstracts don't explicitly detail computational studies on this compound, research on Nicotinic acid, a closely related molecule, utilizes Density Functional Theory (DFT) methods to analyze conformers, geometries, and vibrational characteristics []. Similar computational approaches could be employed to investigate the structure-activity relationship of this compound and develop predictive QSAR models.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
